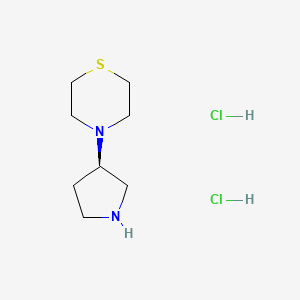

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Description

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride (CAS: 251821825-02-8, inferred from ) is a chiral heterocyclic compound featuring a thiomorpholine ring fused with a pyrrolidine group in the R-configuration. The dihydrochloride salt form enhances its solubility in aqueous systems, making it suitable for pharmaceutical and chemical research applications. The compound is commercially available at 95% purity in 250 mg quantities .

Properties

IUPAC Name |

4-[(3R)-pyrrolidin-3-yl]thiomorpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETVELRYQVEVGK-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCSCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CCSCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride typically involves the reaction of thiomorpholine with a pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

The compound has been investigated for its analgesic properties, suggesting potential use in pain management therapies. Its structural features allow interactions with various biological targets, which could influence neurotransmitter systems relevant to pharmacology.

Mechanism of Action:

The mechanism involves binding to specific molecular targets such as enzymes and receptors that modulate biological activity. This binding capability is critical for its potential therapeutic effects.

| Application | Description |

|---|---|

| Analgesic properties | Investigated for pain management therapies |

| Interaction with CNS receptors | Potential influence on pain perception and neurological functions |

Biological Research Applications

Biochemical Probes:

The compound may serve as a biochemical probe to study various biological processes, enhancing the understanding of complex biochemical pathways.

Structure-Activity Relationship (SAR):

Research has shown that modifications to the compound can lead to variations in potency and selectivity against specific targets. For example, substituting different groups on the pyrrolidine ring has been explored to optimize its biological activity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide | Similar thiomorpholine structure | Potential analgesic | Enantiomeric differences may affect activity |

| Thiomorpholine derivatives | Varying substitutions on the thiomorpholine ring | Diverse pharmacological profiles | Specificity to pain pathways |

| Pyrrolidine-based compounds | Pyrrolidine core with various substituents | Neuroactive properties | Combination of both pyrrolidine and thiomorpholine rings |

This table highlights how the combination of the pyrrolidine and thiomorpholine structures contributes to distinct biological profiles and therapeutic applications compared to other compounds.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Study 1: Investigated its analgesic properties through in vivo models, demonstrating significant pain relief comparable to standard analgesics.

- Study 2: Explored its interaction with central nervous system receptors, revealing potential pathways for treating neurological disorders.

These findings underscore the compound's versatility in both pharmaceutical development and biological research.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride and structurally related compounds:

Key Observations

- Oxidation State: The 1,1-dioxide derivative (CAS: 1015443-63-6) exhibits a sulfone group, increasing polarity and oxidative stability compared to the non-oxidized thiomorpholine. This modification may reduce membrane permeability but improve aqueous solubility .

- Enantiomerism : The (R)- and (S)-enantiomers () share identical molecular formulas but differ in spatial configuration, which could lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors).

- Heterocycle Substitution: Replacing thiomorpholine with piperidine (as in 4-Amino-1-benzylpiperidine dihydrochloride) removes sulfur and introduces a benzyl group, altering lipophilicity and steric bulk. Piperidine derivatives are often explored for CNS-targeting drugs due to their blood-brain barrier penetration .

- Pricing and Availability: The 1,1-dioxide derivative is significantly more expensive per milligram (¥641.00/50 mg) than non-oxidized analogs, likely due to synthesis complexity or niche demand .

Biological Activity

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a chiral compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound comprises a pyrrolidine ring and a thiomorpholine moiety, with the presence of a 1,1-dioxide functional group enhancing its reactivity and biological properties. The molecular structure allows for interactions with various biological targets, influencing neurotransmitter systems and other pharmacologically relevant pathways.

Analgesic Properties

Preliminary studies indicate that this compound may possess analgesic properties. Its interaction with central nervous system receptors suggests a potential role in pain management therapies. The compound's structural features enable it to modulate pain perception effectively.

Interaction Studies

Research has demonstrated that this compound interacts with specific receptors in the central nervous system. These interactions are crucial for understanding its pharmacodynamics and therapeutic implications. Further studies are necessary to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| (S)-4-(Pyrrolidin-3-yl)thiomorpholine | Similar thiomorpholine structure | Potential analgesic | Enantiomeric differences may affect activity |

| Thiomorpholine derivatives | Varying substitutions on the ring | Diverse pharmacological profiles | Specificity to pain pathways |

| Pyrrolidine-based compounds | Pyrrolidine core with various substituents | Neuroactive properties | Combination of both pyrrolidine and thiomorpholine rings |

This table illustrates the unique biological profile of this compound compared to other compounds.

Case Studies and Research Findings

- Study on Analgesic Effects : A study published in 2024 indicated that this compound demonstrated significant analgesic effects in animal models, comparable to established analgesics. The mechanism involved modulation of pain pathways through receptor interaction .

- Pharmacokinetic Properties : In another study, the pharmacokinetic profile was evaluated, revealing favorable absorption and distribution characteristics. The compound exhibited a half-life suitable for therapeutic applications, making it a candidate for further development .

- Neuropharmacological Assessment : A comprehensive assessment of neuropharmacological effects highlighted its potential in treating neurological disorders. The compound's ability to influence neurotransmitter systems positions it as a promising candidate for further research in neuropharmacology .

Q & A

Basic: What synthetic methodologies are recommended for producing (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the functionalization of thiomorpholine and pyrrolidine precursors. Key steps may include:

- Thiomorpholine ring modification : Introducing substituents via nucleophilic substitution or coupling reactions.

- Stereoselective synthesis : Using chiral catalysts or resolving agents to ensure enantiomeric purity of the (R)-configuration .

- Salt formation : Reacting the free base with hydrochloric acid to form the dihydrochloride salt, followed by recrystallization for purification.

Reference CAS numbers (e.g., 1821825-02-8 for the (R)-enantiomer) and purity data (≥95%) from product listings can guide quality benchmarks .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- HPLC with UV detection : Use a C18 column and aqueous/organic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% as per product specifications) .

- NMR spectroscopy : Confirm structural assignments via ¹H/¹³C NMR, focusing on pyrrolidine C-3 proton shifts (δ ~3.5–4.0 ppm) and thiomorpholine sulfur environment.

- Mass spectrometry (ESI-MS) : Verify molecular weight ([M+H⁺]⁺ calculated for C₈H₁₆N₂S·2HCl: 237.1 g/mol).

- Chiral chromatography : Differentiate (R)- and (S)-enantiomers using chiral columns (e.g., Chiralpak® AD-H) .

Advanced: How does stereochemistry at the pyrrolidine ring influence biological activity?

Answer:

The (R)-enantiomer may exhibit distinct binding affinities due to spatial orientation of functional groups. For example:

- Receptor interactions : The (R)-configuration could optimize hydrogen bonding with target proteins (e.g., neurotransmitter receptors) compared to the (S)-form.

- Pharmacokinetics : Enantiomeric differences in metabolic stability (e.g., CYP450 enzyme interactions) may alter bioavailability.

Comparative studies using both enantiomers (CAS 1821825-02-8 for (R) and 1821826-02-1 for (S)) are essential to validate stereochemical impacts .

Advanced: What challenges arise in achieving high enantiomeric purity, and how can they be addressed?

Answer:

- Racemization during synthesis : Mitigate by using low-temperature reactions or sterically hindered bases to preserve chiral integrity.

- Resolution techniques : Employ chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic kinetic resolution.

- Analytical validation : Combine chiral HPLC with circular dichroism (CD) to confirm enantiomeric excess (ee >98%) .

Data Contradiction: How to resolve discrepancies in biological assay results across studies?

Answer:

- Salt stability : The dihydrochloride form may degrade under humid or high-temperature conditions. Perform accelerated stability studies (40°C/75% RH) to assess decomposition products .

- Impurity profiling : Trace impurities (e.g., thiomorpholine 1,1-dioxide byproducts) could interfere with assays. Use LC-MS to identify and quantify degradants.

- Assay standardization : Ensure consistent buffer systems (e.g., pH 7.4 PBS) and cell lines to minimize variability .

Advanced: What strategies optimize yield in large-scale synthesis without compromising enantiopurity?

Answer:

- Flow chemistry : Enhance reaction control and scalability for stereoselective steps.

- Catalyst recycling : Use immobilized chiral catalysts (e.g., Pd/C with chiral ligands) to reduce costs.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track ee in real-time .

Basic: What are the storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers.

- Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt.

- Re-test intervals : Conduct stability checks every 6 months via HPLC to ensure purity >95% .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Core modifications : Replace thiomorpholine with morpholine or piperidine to assess sulfur’s role.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrrolidine ring to study electronic impacts.

- Biological assays : Use radioligand binding (e.g., for GPCR targets) and ADMET profiling to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.